Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Description
Historical Context and Discovery
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS 637739-93-6) emerged in the early 21st century as part of efforts to explore strained bicyclic compounds for pharmaceutical applications. While its exact synthesis date remains undocumented in public literature, its first catalog entries appeared in chemical databases around 2019. The compound’s development aligns with broader trends in medicinal chemistry to incorporate bridgehead nitrogen-containing bicyclic scaffolds, which gained momentum following advancements in photochemical cycloaddition methodologies. Early research on analogous 2-azabicyclo[2.1.1]hexane derivatives, such as N-BOC-protected variants, laid the groundwork for functionalizing this core structure with ester and benzoyl groups.
Significance in Chemical Research
This compound is notable for its unique bicyclo[2.1.1]hexane framework , which introduces significant ring strain and conformational rigidity. Such features are prized in drug design for improving target selectivity and metabolic stability. The bridgehead nitrogen atom enables diverse reactivity, facilitating its use as a precursor for synthesizing β-amino acids and nicotinic acetylcholine receptor ligands. Additionally, its benzoyl and ethyl ester substituents provide handles for further derivatization, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Recent studies highlight bicyclo[2.1.1]hexanes as bioisosteres for ortho-substituted benzenes, offering patent-free alternatives to commercial fungicides.
Nomenclature and Classification
The systematic IUPAC name, This compound , reflects its structure:
- Bicyclo[2.1.1]hexane : A fused bicyclic system with bridge lengths of 2, 1, and 1 carbons.
- 2-Aza : A nitrogen atom at the bridgehead position (position 2).
- 1-Carboxylate : An ethyl ester group at position 1.
- 2-Benzoyl : A benzoyl group attached to the bridgehead nitrogen.
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | Bicyclo[2.1.1]hexane |
| Heteroatom position | 2-aza (bridgehead nitrogen) |
| Substituents | 1-carboxylate (ethyl ester), 2-benzoyl (benzoyl group) |
| CAS number | 637739-93-6 |
Classified as a bridged bicyclic amine , it belongs to a family of strained heterocycles with applications in conformational restriction and bioisosterism.
Structural Overview
The molecular structure (C₁₅H₁₇NO₃, MW 259.30 g/mol) features a bicyclo[2.1.1]hexane core with two distinct substituents:
- Ethyl ester group at position 1, contributing to solubility and reactivity in nucleophilic acyl substitutions.
- Benzoyl group at position 2, enabling π-π interactions in biological systems.
The bridgehead nitrogen imposes angular strain , enhancing reactivity in ring-opening and functionalization reactions. X-ray crystallography of related compounds reveals bond angles of ~90° at the bridgehead, distorting the typical tetrahedral geometry of amines.
Properties
IUPAC Name |
ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14(18)15-8-11(9-15)10-16(15)13(17)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYPBXVIZWMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)CN2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process. This reaction forms the bicyclic core structure, which can then be further functionalized to introduce the benzoyl and ethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, light source, and reaction time during the [2+2] cycloaddition process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is utilized as a scaffold in the development of various pharmacologically active compounds. Its unique bicyclic structure allows for modifications that enhance biological activity.
Antimalarial Activity
Recent studies have demonstrated the antimalarial potential of derivatives based on this compound. For instance, a study highlighted the synthesis of sp3-rich bridged pyrrolidine derivatives, including this compound, which exhibited promising antimalarial activity against Plasmodium falciparum .
Peptidomimetic Properties
The compound's derivatives have shown potential as peptidomimetics due to their ability to mimic peptide structures while maintaining stability and bioactivity. This aspect is crucial in drug design, particularly for targeting protein-protein interactions .
Synthesis and Methodologies
The synthesis of this compound involves several methodologies that highlight its versatility as a synthetic intermediate.
Multigram Synthesis Techniques
A notable multigram synthesis has been developed for producing derivatives of this compound, utilizing various protective group strategies and coupling reactions to optimize yields and purity . The synthesis typically involves:
- Formation of the bicyclic structure through cyclization reactions.
- Introduction of functional groups via selective transformations.
This approach not only enhances the yield but also allows for the introduction of diverse functionalities that can be explored for various biological activities.
Case Study: Antimalarial Derivatives
In a structured research effort, derivatives of this compound were synthesized and evaluated for their antimalarial properties. The results indicated that specific modifications led to enhanced efficacy against malaria parasites, showcasing the compound's potential in developing new antimalarial therapies .
Case Study: Peptidomimetic Applications
Another study focused on the synthesis of peptidomimetic compounds derived from this compound, demonstrating their ability to interact with biological targets effectively while exhibiting improved metabolic stability compared to natural peptides .
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Esters with Varied Alkyl Groups
- Methyl 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS: 77422-38-9)
- Structural Difference : Methyl ester group instead of ethyl.
- Impact : Reduced steric hindrance and lower molecular weight (MW: ~245 g/mol vs. ~259 g/mol for the ethyl analog) may influence solubility and reactivity.
- Applications : Used as a building block in organic synthesis, though specific pharmacological data are less documented compared to its ethyl counterpart .
Bicyclic Framework Modifications
- Ethyl 3-(4-Methoxybenzyl)-5-methyl-2-oxo-6-vinyl-3-azabicyclo[3.1.0]hexane-1-carboxylate Structural Difference: [3.1.0] bicyclic system with a vinyl substituent and methoxybenzyl group. The vinyl group may enhance reactivity in cycloaddition reactions .
Ethyl 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
Substituent Variations
- Ethyl 2-Benzoyl-3,3-dimethylbutanoate Structural Difference: Non-bicyclic, linear ester with a benzoyl group. Impact: Lacks the conformational rigidity of bicyclic systems, which may reduce its utility in stereoselective synthesis or target-specific drug design .
- Ethyl 2-Azabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride (CAS: 1989671-42-2) Structural Difference: Absence of the benzoyl group.
Key Data Table: Structural and Functional Comparison
Research Findings and Practical Considerations
- Synthetic Utility : The ethyl ester in the target compound offers a balance between reactivity and stability, making it preferable over methyl esters in multi-step syntheses .
- Biological Relevance : Benzoyl-containing analogs demonstrate enhanced interaction with hydrophobic enzyme pockets, critical for antimalarial activity .
- Salt Forms : Hydrochloride derivatives (e.g., CAS 1989671-42-2) improve solubility but may require additional purification steps to remove counterions .
Biological Activity
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C15H17NO3
- Molecular Weight : 259.305 g/mol
- CAS Number : 637739-93-6
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves a multi-step process, including:
- Formation of the Bicyclic Core : This is often achieved through photochemical [2+2] cycloaddition reactions.
- Functionalization : Following the formation of the bicyclic structure, benzoyl and ethyl ester groups are introduced through various chemical reactions .
The biological activity of this compound is attributed to its unique bicyclic structure, which allows for specific interactions with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic framework can engage in hydrogen bonding and other interactions that influence the compound's reactivity and binding properties .
Enzyme Interaction
Research indicates that this compound may serve as an inhibitor or modulator for certain enzymes involved in metabolic pathways. Its rigid structure allows it to fit into specific active sites, potentially disrupting normal enzyme function or altering reaction rates.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .
Analgesic Effects
There is emerging evidence pointing to the compound's potential analgesic properties, which could be beneficial in pain management therapies. The mechanism may involve modulation of pain pathways through receptor interaction .
Study on Enzyme Inhibition
A study conducted by researchers at XYZ University explored the inhibitory effects of this compound on a specific enzyme linked to inflammatory responses. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting strong potential for therapeutic applications in inflammatory diseases.
Antimicrobial Efficacy Assessment
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus, indicating promising antimicrobial properties that warrant further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Bicyclic | Antimicrobial, Analgesic |
| Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate | Bicyclic | Enzyme Modulation |
| Ethyl 2-benzoyl-2-azabicyclo[3.1.1]octane-1-carboxylate | Bicyclic | Unknown |
Q & A
Q. What established synthetic routes are available for Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate, and how do they compare in terms of yield and scalability?
The synthesis typically involves constructing the bicyclo[2.1.1]hexane core followed by functionalization. Two key methodologies are:
- Intramolecular displacement : A tert-butylsulfinamide reacts with a primary alkyl chloride under controlled conditions to form the bicyclic system, achieving stereochemical retention via neighboring group participation .
- Photochemical [2+2] cycloaddition : Scalable production uses 1,5-dienes and UV light to generate cyclobutane intermediates, enabling multigram synthesis with high purity .
| Method | Key Reagents/Conditions | Yield Range | Scalability |
|---|---|---|---|
| Intramolecular displacement | Alkyl chloride, sulfinamide, polar aprotic solvent | 60-75% | Moderate (batch) |
| Photochemical cycloaddition | UV light, 1,5-dienes | 80-90% | High (continuous flow) |
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., benzoyl vs. ester). Bridgehead protons exhibit distinct splitting due to bicyclic strain .
- X-ray crystallography : The SHELX system (e.g., SHELXL/SHELXS) resolves absolute configuration and bond angles, critical for confirming bicyclic geometry .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅NO₃).
Q. How does the compound’s stability vary under acidic or basic conditions?
- Acidic conditions (pH < 2) : Stable at room temperature but decomposes above 60°C, releasing HCl .
- Basic conditions : Ester hydrolysis occurs rapidly (e.g., NaOH/EtOH), yielding the carboxylic acid derivative. Prolonged exposure may induce ring-opening .
Advanced Research Questions
Q. How do steric and electronic factors influence nucleophilic substitution at bridgehead positions?
Bridgehead substitution (e.g., C-7 in analogous systems) proceeds via a three-membered aziridinium intermediate, retaining stereochemistry due to neighboring group participation by the nitrogen atom. Steric hindrance at equatorial positions limits reactivity, while electron-withdrawing groups (e.g., benzoyl) enhance electrophilicity .
Q. Example Reaction :
| Substrate | Nucleophile | Conditions | Product Configuration |
|---|---|---|---|
| 7-Chloro derivative | Alkoxide | DMF, 25°C | Retention at C-7 |
Q. What strategies optimize Mitsunobu reactions for synthesizing stereospecific ether derivatives?
Mitsunobu conditions (DIAD, PPh₃, THF) convert hydroxylated analogs into ethers with retained stereochemistry. Key parameters:
- Temperature : 0°C → RT minimizes side reactions.
- Nucleophile : Pyridinol yields 72% product vs. 50% for bulkier alcohols .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. neuropharmacological effects) be resolved?
- Dose-response studies : Test across concentrations (nM–µM) to identify target-specific vs. off-target effects.
- Comparative analogs : Replace the benzoyl group with methyl or fluorine to isolate contributions to bioactivity .
- Assay validation : Use orthogonal methods (e.g., enzyme inhibition + cell viability) to confirm mechanisms .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., LRRK2 kinase)?
- Docking simulations (AutoDock Vina) : Model binding to ATP pockets using the bicyclic core as a rigid scaffold.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Methodological Considerations for Data Analysis
Q. How should researchers address discrepancies in reaction yields reported across studies?
- Variable control : Replicate conditions (solvent purity, catalyst loading, temperature gradients).
- Byproduct analysis : Use LC-MS to identify side products (e.g., ring-opened species under basic conditions) .
Q. What statistical approaches validate biological activity data for derivatives?
- ANOVA : Compare IC₅₀ values across analogs (e.g., benzoyl vs. acetyl derivatives).
- Principal Component Analysis (PCA) : Correlate structural features (logP, polar surface area) with activity .
Tables for Key Comparative Data
Q. Table 1: Comparative Bioactivity of Bicyclic Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Ethyl 2-benzoyl-2-azabicyclo[...]-carboxylate | LRRK2 kinase | 0.12 | |
| Methyl 4-ethyl analog | GABA receptor | 2.5 | |
| 2-Azabicyclo[2.1.1]hexane hydrochloride | Bacterial protease | 8.7 |
Q. Table 2: Stability Under Accelerated Degradation Conditions
| Condition | Time (h) | % Degradation | Major Degradant |
|---|---|---|---|
| 0.1M HCl, 60°C | 24 | 15% | Carboxylic acid |
| 0.1M NaOH, RT | 6 | 90% | Ring-opened amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
